(3-Chloro-2-methoxyphenyl)boronic acid
Overview
Description
(3-Chloro-2-methoxyphenyl)boronic acid is an organoboron compound with the molecular formula C7H8BClO3. It is a boronic acid derivative that features a chloro and methoxy substituent on the phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .
Biochemical Analysis
Biochemical Properties
They can form reversible covalent bonds with proteins, particularly with serine or threonine residues in the active site of enzymes . This property makes them useful in the development of enzyme inhibitors.
Cellular Effects
The specific cellular effects of (3-Chloro-2-methoxyphenyl)boronic acid are not well-studied. Boronic acids are known to influence cell function through their interactions with various biomolecules. For instance, they can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Boronic acids are known to exert their effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound should be stored under an inert gas (nitrogen or Argon) at 2-8°C .
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors .
Transport and Distribution
Boronic acids are known to interact with various transporters and binding proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-2-methoxyphenyl)boronic acid typically involves the reaction of 3-chloro-2-methoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems is common to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (3-Chloro-2-methoxyphenyl)boronic acid primarily undergoes:
Suzuki-Miyaura Coupling: This reaction forms biaryl compounds by coupling with aryl halides in the presence of a palladium catalyst and a base.
Oxidation: It can be oxidized to form phenols under specific conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Major Products:
Scientific Research Applications
(3-Chloro-2-methoxyphenyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Chloro-2-methoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves:
Oxidative Addition: The palladium catalyst forms a complex with the aryl halide.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The coupled product is released, regenerating the palladium catalyst.
In biological systems, it acts by inhibiting specific enzymes through the formation of reversible covalent bonds with active site residues .
Comparison with Similar Compounds
2-Methoxyphenylboronic acid: Similar structure but lacks the chloro substituent.
3-Methoxyphenylboronic acid: Similar structure but lacks the chloro substituent.
(5-Chloro-2-methoxyphenyl)boronic acid: Similar structure with a different position of the chloro substituent.
Uniqueness: (3-Chloro-2-methoxyphenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both chloro and methoxy groups enhances its utility in synthesizing diverse organic compounds .
Properties
IUPAC Name |
(3-chloro-2-methoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO3/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQABGUEHFRBRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Cl)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50578128 | |
Record name | (3-Chloro-2-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50578128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179898-50-1 | |
Record name | (3-Chloro-2-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50578128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-2-methoxybenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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